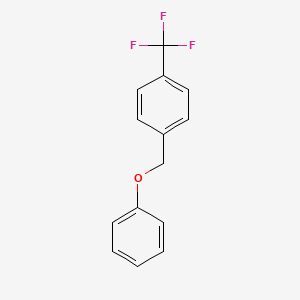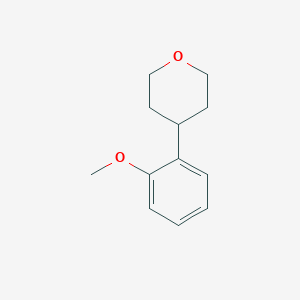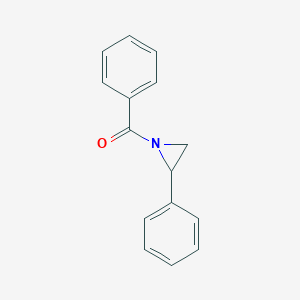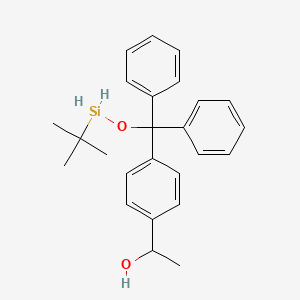
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that features a trifluoromethyl group, a bromine atom, and a sulfonamide group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the trifluoromethyl group and the bromine atom onto the benzene ring, followed by the formation of the sulfonamide group. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent, with 1-bromo-4-iodobenzene, copper(I) iodide, and 2-fluorosulfonyl difluoroacetic acid as reagents. The reaction mixture is heated under an argon atmosphere at 80°C for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability or enhanced chemical resistance
Wirkmechanismus
The mechanism of action of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzotrifluoride: Similar structure but lacks the sulfonamide group.
4-Bromo-3-(trifluoromethyl)aniline: Contains an aniline group instead of a sulfonamide group.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88978-55-6 |
|---|---|
Molekularformel |
C7H5BrF3NO3S |
Molekulargewicht |
320.09 g/mol |
IUPAC-Name |
4-bromo-N-hydroxy-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-5-1-3-6(4-2-5)16(14,15)12(13)7(9,10)11/h1-4,13H |
InChI-Schlüssel |
KTCZWNCAYWFQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)N(C(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)






![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)



